molecular formula C13H13FN4O B2962067 N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide CAS No. 2415472-04-5

N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide

Cat. No. B2962067
CAS RN: 2415472-04-5
M. Wt: 260.272
InChI Key: LSBSQSRILLCHQG-UHFFFAOYSA-N
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Description

N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide, also known as FLA-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide works by binding to specific proteins and inhibiting their activity. In the case of cancer research, this compound binds to the active site of PAK4, preventing its activity and reducing cancer cell growth. In autoimmune disorder research, this compound inhibits the activity of IRAK4, which leads to a reduction in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on PAK4 and IRAK4, which are involved in cancer cell growth and autoimmune disease development, respectively. This compound does not have a significant effect on other proteins, which reduces the likelihood of off-target effects. This compound has also been shown to have good bioavailability and stability in vivo.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide is its specificity for PAK4 and IRAK4, which makes it a promising therapeutic agent for cancer and autoimmune disorders. However, one limitation is that this compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide research. One direction is to conduct preclinical studies to evaluate the safety and efficacy of this compound in animal models of cancer and autoimmune disorders. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, future research could focus on developing analogs of this compound with improved pharmacological properties, such as increased potency and selectivity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-fluoro-6-methylpyrimidine with 3-nitroaniline, followed by reduction and acetylation. The final product is obtained through crystallization and purification.

Scientific Research Applications

N-[3-[(5-Fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting a specific protein called PAK4. PAK4 is involved in cell migration and invasion, and its overexpression has been linked to cancer progression. This compound inhibits PAK4 by binding to its active site, thereby preventing its activity and reducing cancer cell growth.
In autoimmune disorder research, this compound has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. This compound achieves this by inhibiting the activity of a protein called IRAK4, which is involved in the production of inflammatory cytokines.

properties

IUPAC Name

N-[3-[(5-fluoro-6-methylpyrimidin-4-yl)amino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O/c1-8-12(14)13(16-7-15-8)18-11-5-3-4-10(6-11)17-9(2)19/h3-7H,1-2H3,(H,17,19)(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBSQSRILLCHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NC2=CC(=CC=C2)NC(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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